Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate

CAS No.: 921927-99-3

Cat. No.: VC13553428

Molecular Formula: C8H11NO4S

Molecular Weight: 217.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921927-99-3 |

|---|---|

| Molecular Formula | C8H11NO4S |

| Molecular Weight | 217.24 g/mol |

| IUPAC Name | methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H11NO4S/c1-11-7(10)5-4-14-6(9-5)8(12-2)13-3/h4,8H,1-3H3 |

| Standard InChI Key | XLOVIYHHLAAFFF-UHFFFAOYSA-N |

| SMILES | COC(C1=NC(=CS1)C(=O)OC)OC |

| Canonical SMILES | COC(C1=NC(=CS1)C(=O)OC)OC |

Introduction

Chemical and Structural Properties

Molecular Characteristics

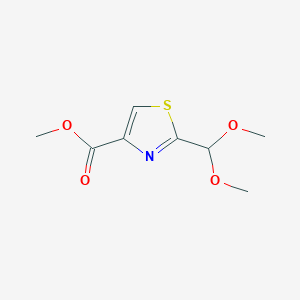

Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate features a thiazole core—a five-membered ring containing nitrogen and sulfur atoms—with functional groups that enhance its reactivity and potential for derivatization. The dimethoxymethyl group (-CH(OCH)) at the 2-position contributes to steric bulk and electron-donating effects, while the methyl ester at the 4-position offers a site for hydrolysis or transesterification. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.24 g/mol |

| IUPAC Name | methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate |

| Solubility | Limited data; likely polar aprotic solvents |

| Stability | Sensitive to hydrolysis under acidic/basic conditions |

The compound’s InChI key (InChI=1S/C8H11NO4S/c1-11-) confirms its unique stereoelectronic profile, which may influence interactions with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis of Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate involves multi-step reactions, often starting from simpler thiazole precursors. A common route includes:

-

Formation of the Thiazole Core: Condensation of thiourea derivatives with α-haloketones or α-bromoesters under basic conditions.

-

Introduction of the Dimethoxymethyl Group: Reaction of the thiazole intermediate with dimethoxymethane or its equivalents in the presence of Lewis acids (e.g., BF·EtO).

-

Esterification: Protection of the carboxylic acid as a methyl ester using methanol and catalytic acid.

Reaction Conditions and Yields

Optimizing reaction parameters is critical for scalability:

-

Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

-

Catalysts: Acidic catalysts (e.g., HSO) enhance electrophilic substitution at the 2-position of the thiazole ring.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures yields pure product, though reported yields remain unspecified in available literature.

Research Gaps and Future Directions

Experimental Validation

Critical studies needed include:

-

In Vitro Assays: Cytotoxicity screening across cancer cell lines (e.g., HEPG2, MCF-7).

-

Molecular Docking: Predicting interactions with targets like tubulin or epidermal growth factor receptor (EGFR) .

Derivative Synthesis

Modifying the ester group (e.g., hydrolysis to carboxylic acid) or replacing methoxy groups with halogens could optimize bioactivity. For example, fluorinated analogs of related compounds show enhanced ERK1/2 inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume